molecular formula C18H23NO3 B3715650 (3-ethoxy-4-methoxybenzyl)(2-methoxy-5-methylphenyl)amine

(3-ethoxy-4-methoxybenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No.: B3715650
M. Wt: 301.4 g/mol
InChI Key: GHFDVPQAEZXCOQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule with multiple functional groups, including ether and amine groups. The presence of these groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound contains aromatic rings (benzene), ether groups (-O-), and an amine group (-NH2). These functional groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, without specific studies, it’s hard to say. But in general, amines can participate in reactions like acylation, alkylation, and condensation. Ethers, on the other hand, are relatively unreactive but can undergo reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target. Without more information, it’s hard to speculate .

Future Directions

The future directions for this compound would depend on its applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-5-22-18-11-14(7-9-17(18)21-4)12-19-15-10-13(2)6-8-16(15)20-3/h6-11,19H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDVPQAEZXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C=CC(=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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